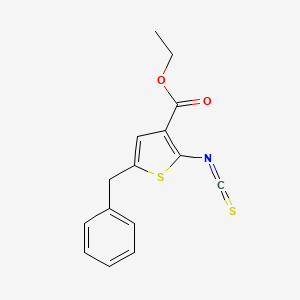

Ethyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate is a specialty product used for proteomics research . It has a molecular formula of C15H13NO2S2 and a molecular weight of 303.4 .

Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate, such as its boiling point, solubility, and stability, are not provided in the sources I found .Wissenschaftliche Forschungsanwendungen

Photophysical Properties and Photochemical Applications

Ethyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate, while not directly mentioned, is closely related to various thiophene derivatives studied for their photophysical properties and potential in photochemical applications. For instance, ethyl 2-iodothiazole-5-carboxylate reacts with benzene to give ethyl 3-phenylisothiazole-4-carboxylate, showcasing significant photophysical properties and fluorescence. Such compounds are explored as singlet-oxygen sensitizers, indicating their utility in photodynamic therapy and photo-oxidative processes (Amati et al., 2010).

Synthesis and Antimicrobial Activity

The synthesis of bifunctional thiophene derivatives, including those structurally similar to ethyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate, has been explored for their antimicrobial activities. These compounds, produced through reactions involving key intermediates like ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate, have shown promising antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Abu‐Hashem et al., 2011).

Material Science and Organic Electronics

In material science, particularly in the development of organic electronics, thiophene derivatives have been investigated for their utility in organic solar cells (OSCs). The incorporation of thiophene-based small molecules into polymeric host systems has led to significant improvements in the power conversion efficiency of OSCs. Such research underscores the potential of thiophene derivatives in enhancing the performance of solar energy devices, contributing to the development of more efficient renewable energy sources (Kumari et al., 2017).

Safety and Hazards

Ethyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate is classified as a dangerous substance. The precautionary statements include P501-P261-P270-P271-P264-P280-P284-P302+P352-P342+P311-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P310+P330-P304+P340+P312-P403+P233-P405. The hazard statements include H301-H315-H319-H334-H335 .

Eigenschaften

IUPAC Name |

ethyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2S2/c1-2-18-15(17)13-9-12(20-14(13)16-10-19)8-11-6-4-3-5-7-11/h3-7,9H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNVDXULLEWHQCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1)CC2=CC=CC=C2)N=C=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-benzyl-2-isothiocyanatothiophene-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(3-chlorophenyl)-1H-imidazol-5-yl]propanoic acid](/img/structure/B2666270.png)

![(1R,6R)-7-Azabicyclo[4.2.0]oct-3-ene](/img/structure/B2666272.png)

![3-benzyl-9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2666277.png)

![4-(4-fluorophenyl)-6-(2-hydroxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2666278.png)

![1-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2666279.png)

![[5-Fluoro-2-(4-methylpiperazin-1-yl)phenyl]methanamine;dihydrochloride](/img/structure/B2666281.png)

![5-(1-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isobutylpentanamide](/img/structure/B2666283.png)

![1-((2-(4-Isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)-8-phenylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2666291.png)